Superior Abundance of 13-HODE Cholesteryl Ester over 9-HODE Cholesteryl Ester in Atherosclerotic Lesions
In human atherosclerotic lesions, cholesteryl 13-hydroxyoctadecadienoate (13-HODE cholesteryl ester) is present at significantly higher concentrations than its positional isomer, cholesteryl 9-hydroxyoctadecadienoate (9-HODE cholesteryl ester). [1] This differential abundance is driven by the regioselectivity of 15-lipoxygenase, which preferentially forms 13(S)-hydroperoxy derivatives from cholesteryl linoleate substrate in LDL. [2]
| Evidence Dimension | Relative abundance in human atherosclerotic lesions |
|---|---|
| Target Compound Data | Dominant oxidation product from cholesteryl linoleate; predominant CE hydroperoxide in lesions |
| Comparator Or Baseline | 9-HODE cholesteryl ester (positional isomer) |
| Quantified Difference | Preferentially formed via enzymatic oxidation; 9-HODE is a minor co-product |
| Conditions | Human atherosclerotic plaque lipid extracts; in vitro 15-LO incubation with cholesteryl linoleate |
Why This Matters
For biomarker quantification in cardiovascular lipidomics, 13-HODE cholesteryl ester provides greater analytical sensitivity and signal-to-noise ratio compared to 9-HODE cholesteryl ester due to higher endogenous abundance, making it the preferred target for LC-MS/MS assays of oxidized LDL burden.
- [1] Belkner J, Wiesner R, Rathman J, Barnett J, Sigal E, Kühn H. The oxygenation of cholesterol esters by the reticulocyte lipoxygenase. FEBS Lett. 1991;279(1):110-114. PMID: 1899834. View Source
- [2] Shen L, Yamamoto T, Tan XW, et al. Identification and visualization of oxidized lipids in atherosclerotic plaques by microscopic imaging mass spectrometry-based metabolomics. Atherosclerosis. 2020;311:1-12. PMID: 32911376. View Source
